molecular formula C12H21F3N2O2 B13969154 tert-Butyl 4-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate

tert-Butyl 4-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate

Cat. No.: B13969154
M. Wt: 282.30 g/mol
InChI Key: ZYQDBVMOBKJFCI-UHFFFAOYSA-N
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Description

tert-Butyl 4-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate: is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of piperidine with tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate. This intermediate is then reacted with a trifluoromethylamine derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological systems. It may serve as a probe to investigate enzyme interactions, receptor binding, and other biochemical processes .

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. The trifluoromethyl group is known to enhance the pharmacokinetic properties of drugs, making this compound a valuable scaffold for drug development .

Industry

In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and other specialty chemicals. Its unique properties make it suitable for various applications, including as a catalyst or intermediate in chemical synthesis .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, potentially leading to inhibition or activation of biochemical pathways. The piperidine ring may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets tert-Butyl 4-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate apart is the presence of the trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s metabolic stability, lipophilicity, and binding affinity, making it a valuable tool in various research and industrial applications .

Properties

Molecular Formula

C12H21F3N2O2

Molecular Weight

282.30 g/mol

IUPAC Name

tert-butyl 4-[(trifluoromethylamino)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C12H21F3N2O2/c1-11(2,3)19-10(18)17-6-4-9(5-7-17)8-16-12(13,14)15/h9,16H,4-8H2,1-3H3

InChI Key

ZYQDBVMOBKJFCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CNC(F)(F)F

Origin of Product

United States

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